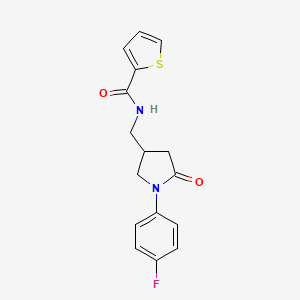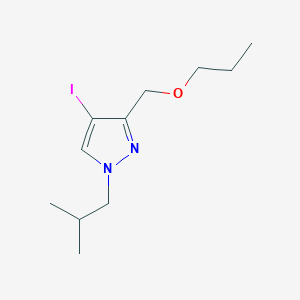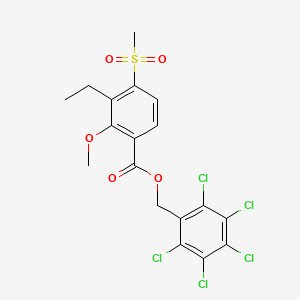![molecular formula C12H10F3N3O5 B2740199 1-[2,6-dinitro-4-(trifluoromethyl)phenyl]tetrahydro-4(1H)-pyridinone CAS No. 338757-95-2](/img/structure/B2740199.png)
1-[2,6-dinitro-4-(trifluoromethyl)phenyl]tetrahydro-4(1H)-pyridinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]tetrahydro-4(1H)-pyridinone, also known as DNT-TFP, is a chemical compound that has recently been studied for its potential applications in scientific research and development. DNT-TFP is a nitro-aromatic compound with a trifluoromethyl group, which has been shown to have unique properties in comparison to other nitro-aromatic compounds. In
Aplicaciones Científicas De Investigación
Synthesis of Polyimides
Polyimides synthesized from novel pyridine-containing diamines show exceptional properties. For instance, a study focused on the synthesis of soluble polyimides using a novel pyridine-containing diamine and various aromatic dianhydrides. These polyimides exhibited good solubility in common organic solvents, excellent thermal stability, and outstanding mechanical properties with low water uptake, indicating potential applications in high-performance materials (Yan et al., 2011).
Coordination Compounds
Research on polynuclear spin crossover complexes with pyridine moieties demonstrated the synthesis, structure, and magnetic behavior of novel compounds, suggesting applications in magnetic materials and molecular electronics (Boldog et al., 2009).
Catalysis
The use of organoborane catalysts for the hydrosilylation of pyridines represents a significant advancement in the field of catalysis. A study demonstrated a highly chemo- and regioselective process for the 1,4-hydroboration of pyridines, facilitated by a bulky organoborane, opening new pathways for the development of catalytic processes (Fan et al., 2015).
Fluorinated Polyimides
Research on organosoluble, low-colored fluorinated polyimides based on specific diamine monomers has led to the development of materials with high solubility, low dielectric constants, and excellent thermal stability. These characteristics are crucial for applications in electronic and optical devices (Chung et al., 2006).
Propiedades
IUPAC Name |
1-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3O5/c13-12(14,15)7-5-9(17(20)21)11(10(6-7)18(22)23)16-3-1-8(19)2-4-16/h5-6H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBGDIBGTICXDLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)C2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2,6-dinitro-4-(trifluoromethyl)phenyl]tetrahydro-4(1H)-pyridinone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-butoxy-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide](/img/structure/B2740116.png)


![8-chloro-1-(chloromethyl)-4-(4-ethoxyphenyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2740119.png)
![N-Pyrazolo[1,5-a]pyridin-2-ylprop-2-ynamide](/img/structure/B2740121.png)






![4-tert-butyl-N-[2-(4-chlorophenyl)ethyl]-2-oxopyrrolidine-3-carboxamide](/img/structure/B2740132.png)

